2-(Cyclopentylamino)acetonitrile
Overview
Description
2-(Cyclopentylamino)acetonitrile is an organic compound with the molecular formula C7H12N2 It is a nitrile derivative that features a cyclopentylamino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Cyclopentylamino)acetonitrile can be synthesized through several methods. One common approach involves the Strecker synthesis, which is a three-component reaction involving an aldehyde, ammonia, and hydrogen cyanide. In this case, cyclopentanone can be used as the aldehyde source, and the reaction is typically carried out in the presence of a mild acid catalyst such as poly(4-vinylpyridine)-sulfur dioxide complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Produces amides or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylamino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The cyclopentylamino group can interact with enzymes or receptors, potentially influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)acetonitrile
- 2-(Cyclopropylamino)acetonitrile
- 2-(Cyclobutylamino)acetonitrile
Uniqueness
2-(Cyclopentylamino)acetonitrile is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclopentylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHGFXOOLANIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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